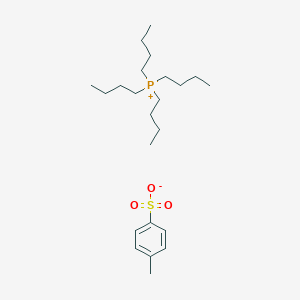

Tetrabutylphosphonium p-toluenesulfonate

描述

Contextualization as a Phosphonium-Based Ionic Liquid

Tetrabutylphosphonium (B1682233) p-toluenesulfonate belongs to the class of materials known as phosphonium-based ionic liquids (ILs). chemimpex.com Ionic liquids are salts that are liquid at or near room temperature, a characteristic attributed to their structure, which consists of large, asymmetric organic cations and various organic or inorganic anions that inhibit the formation of a stable crystal lattice. nih.gov

Key properties of Tetrabutylphosphonium p-toluenesulfonate are summarized in the table below.

| Property | Value |

| Synonym | p-Toluenesulfonic acid tetrabutylphosphonium salt chemimpex.comsigmaaldrich.com |

| CAS Number | 116237-97-9 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂₃H₄₃O₃PS chemimpex.comnih.gov |

| Molecular Weight | 430.62 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white or pale yellow powder/crystals chemimpex.comsigmaaldrich.com |

| Melting Point | 54-59 °C chemimpex.comsigmaaldrich.com |

This interactive table provides a summary of the key physical and chemical properties of this compound.

Significance in Modern Synthetic and Industrial Chemistry

The significance of this compound in modern chemistry is multifaceted, primarily revolving around its roles as a phase-transfer catalyst (PTC) and a sustainable solvent. chemimpex.com

As a phase-transfer catalyst, it facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. chemimpex.comoperachem.com The phosphonium (B103445) cation transports the reacting anion from the aqueous phase into the organic phase, where it can react with the organic substrate. operachem.com This process dramatically increases reaction rates and yields, making previously impractical reactions feasible. chemimpex.com

Furthermore, the compound's inherent properties as an ionic liquid—namely its negligible vapor pressure and high thermal stability—position it as a "green" alternative to conventional volatile organic compounds (VOCs). chemimpex.comnih.gov Its use can lead to safer chemical processes by reducing the risk of air pollution and exposure to hazardous vapors. This aligns with the principles of green chemistry, which advocate for minimizing waste and developing more environmentally benign chemical processes. chemimpex.com Researchers have successfully used this compound in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, demonstrating its potential to streamline complex chemical manufacturing. chemimpex.com

Overview of Key Research Areas

Research involving this compound is active across several fields, highlighting its versatility.

Phase-Transfer Catalysis : This remains a primary area of research, where the compound is employed to enhance the efficiency of a wide range of organic reactions. chemimpex.com Its ability to function under mild conditions while maintaining high reactivity is a key advantage. chemimpex.com

Polymer Chemistry : The compound serves as a solvent and catalyst in polymerization reactions. For instance, it has been used in the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS), where it allows for milder reaction conditions and simplified product purification compared to traditional methods. rsc.orgahmadullins.com Additionally, related structures like poly(tetrabutylphosphonium 4-styrenesulfonate) have been synthesized to act as stabilizers for advanced materials such as graphene. rsc.org

Biomass Conversion : Tetrabutylphosphonium-based ionic liquids are heavily investigated for their ability to dissolve cellulose (B213188), a major component of plant biomass. nih.govrsc.org This is a crucial first step in converting biomass into biofuels and other valuable chemicals. The dissolution mechanism involves the anion disrupting the extensive hydrogen-bond network of cellulose, while the bulky phosphonium cation prevents the cellulose chains from re-aggregating. researchgate.netnih.gov

Electrochemistry and Materials Science : In electrochemistry, phosphonium ionic liquids are explored for use as electrolytes in batteries and supercapacitors due to their wide electrochemical windows and stability. chemimpex.comnih.gov In materials science, the compound is used in the formulation of advanced polymers and composites, where it can contribute to improved mechanical and thermal properties. chemimpex.com

| Research Area | Role of this compound | Key Findings |

| Phase-Transfer Catalysis | Catalyst | Enhances reaction rates and yields between immiscible reactants. chemimpex.comoperachem.com |

| Polymer Chemistry | Solvent / Catalyst | Enables synthesis of polymers like PPS under milder conditions. rsc.org |

| Biomass Conversion | Solvent (as a class) | Effectively dissolves cellulose for biofuel production. nih.govrsc.org |

| Electrochemistry | Electrolyte Component | Improves conductivity and stability in electrochemical cells. chemimpex.comnih.gov |

This interactive table summarizes the primary research applications and findings related to this compound.

属性

IUPAC Name |

4-methylbenzenesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYJOCBDWDVDOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584999 | |

| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116237-97-9 | |

| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthesis Routes for Tetrabutylphosphonium (B1682233) p-Toluenesulfonate

The synthesis of tetrabutylphosphonium p-toluenesulfonate is primarily achieved through straightforward and efficient methods, with neutralization reactions being a prominent approach.

Neutralization Reactions

The most direct and common method for the preparation of this compound is the neutralization reaction between a quaternary phosphonium (B103445) hydroxide (B78521) and a sulfonic acid. This acid-base reaction yields the desired salt and water as the sole byproduct, ensuring a high-purity product with simple workup procedures.

The synthesis involves the reaction of tetrabutylphosphonium hydroxide with p-toluenesulfonic acid. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The stoichiometry of the reactants is carefully controlled to ensure complete neutralization. The resulting salt can then be isolated by evaporation of the solvent, followed by drying under vacuum. This method is advantageous due to its high yield and the formation of a stable, often crystalline, product.

Table 1: Key Reactants in Neutralization Synthesis

| Reactant | Chemical Formula | Role |

| Tetrabutylphosphonium hydroxide | (C₄H₉)₄POH | Base |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | Acid |

Derivatization Strategies and Analogue Synthesis

The performance characteristics of this compound can be systematically altered by modifying its constituent cation and anion. These modifications allow for the tailoring of its properties for specific applications.

Influence of Cation and Anion Modifications on Performance

The properties and efficacy of phosphonium salts are intrinsically linked to the structure of both the cation and the anion. Modifications to either component can significantly impact the compound's physical and chemical behavior, such as its melting point, viscosity, thermal stability, and catalytic activity.

Cation Modification: The tetrabutylphosphonium cation can be modified by altering the length and structure of the alkyl chains. For instance, increasing the alkyl chain length can lead to changes in the salt's melting point and solubility in various solvents. Functionalized phosphonium cations, incorporating moieties such as ether linkages, have been shown to enhance performance in specific applications, for example, by improving the reversibility of zinc metal batteries. nih.gov The synthesis of such modified cations is typically achieved through the quaternization of a phosphine (B1218219) with a functionalized alkyl halide.

Anion Modification: The p-toluenesulfonate anion can be replaced with other sulfonate anions or entirely different anionic species to tune the properties of the resulting salt. For example, the use of different sulfonates can influence the salt's performance as a flame retardant. researchgate.net The synthesis of analogues with different anions often involves metathesis reactions, where the p-toluenesulfonate anion is exchanged for another anion from a salt, such as an alkali metal salt.

Research has shown that tetraalkylphosphonium-based ionic liquids often exhibit lower viscosities and higher decomposition temperatures compared to their ammonium-based counterparts, highlighting the significant influence of the central heteroatom. nih.govrsc.org The choice of anion also plays a crucial role; for example, in lubrication applications, the effectiveness of phosphonium-based ionic liquids as anti-wear additives follows the general trend of organophosphate > carboxylate > sulfonate anions.

Table 2: Examples of Cation and Anion Modifications and Their Potential Impact

| Modification | Example | Potential Impact on Performance |

| Cation: Alkyl Chain Length | Trihexyl(tetradecyl)phosphonium vs. Tetrabutylphosphonium | Altered viscosity, melting point, and solubility. researchgate.net |

| Cation: Functionalization | Ether-functionalized phosphonium cations | Enhanced electrochemical performance. nih.gov |

| Anion: Sulfonate Variation | Methanesulfonate vs. p-Toluenesulfonate | Modified catalytic activity and thermal stability. |

| Anion: Different Class | Dicyanamide vs. p-Toluenesulfonate | Significant changes in physical properties and application-specific performance. |

The systematic study of these modifications allows for the rational design of task-specific ionic liquids with optimized performance profiles.

Catalytic Applications in Organic Transformations

Phase Transfer Catalysis Mechanisms and Applications

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (e.g., aqueous and organic). The mechanism of PTC, first detailed by Charles Starks, is often referred to as the "Extraction Mechanism". phasetransfer.com In this process, a phase-transfer catalyst, such as the tetrabutylphosphonium (B1682233) cation, transports an anionic reactant from an aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. phasetransfer.com

The tetrabutylphosphonium cation [(CH₃CH₂CH₂CH₂)₄P⁺] is highly organophilic due to its four butyl chains, allowing it to be soluble in the organic phase. phasetransfer.com It pairs with an anionic nucleophile (Nu⁻) from the aqueous phase, forming an ion pair, [((CH₃CH₂CH₂CH₂)₄P)⁺Nu⁻], which is sufficiently lipophilic to cross the phase boundary. Once in the organic phase, the nucleophile is highly reactive as it is poorly solvated and reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst is then regenerated and can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the displacement of a leaving group by a nucleophile. libretexts.org The use of Tetrabutylphosphonium p-toluenesulfonate as a phase transfer catalyst is particularly advantageous in these reactions, especially when using inorganic nucleophiles that have poor solubility in organic solvents. phasetransfer.com The catalyst efficiently transports nucleophiles like fluoride, cyanide, or phenoxide anions into the organic phase, enabling reactions that would otherwise be slow or require harsh conditions. phasetransfer.com

The introduction of fluorine into organic molecules is of great importance, particularly in the pharmaceutical and agrochemical industries. SN2 (bimolecular nucleophilic substitution) fluorinations often suffer from the low nucleophilicity and high solvation energy of the fluoride ion in protic solvents. Phase transfer catalysis overcomes this challenge. This compound can be employed to transport the fluoride ion (F⁻) from an aqueous solution or a solid salt (e.g., KF) into an aprotic organic solvent. In this environment, the "naked" fluoride ion is a potent nucleophile, readily participating in SN2 reactions to displace leaving groups like halides or sulfonates from an organic substrate. A significant advantage of using a catalyst with the p-toluenesulfonate anion is that it is non-coordinating and does not compete with the fluoride nucleophile, unlike catalysts with halide counter-ions.

In the field of Positron Emission Tomography (PET), the incorporation of the fluorine-18 ([¹⁸F]) isotope is a critical step in the synthesis of radiotracers. These syntheses must be rapid and highly efficient due to the short half-life of [¹⁸F] (approximately 110 minutes). nih.gov Tetrabutylammonium (B224687) p-toluenesulfonate, a close analogue of the phosphonium (B103445) salt, has been identified as a superior, inert phase-transfer catalyst for aliphatic radiofluorinations. researchgate.net

This approach allows for highly efficient SN2 radiofluorinations using minimal amounts of the precursor substrate (0.2–1.2 mg). researchgate.net The use of the tosylate salt as the PTC is key to this efficiency; the p-toluenesulfonate anion is "inert," meaning it does not interfere or compete with the [¹⁸F]fluoride in the substitution reaction. researchgate.net This method is operationally convenient, as it eliminates the need for azeotropic drying of the [¹⁸F]fluoride, and is compatible with standard automated synthesis systems. researchgate.net The principles demonstrated with the ammonium salt are directly applicable to this compound, highlighting its potential in cost-effective and high-yield radiopharmaceutical production.

| Method | Catalyst Type | Typical Precursor Amount (mg) | Key Advantage |

|---|---|---|---|

| Conventional Methods | Carbonate/Kryptofix | 5-10 | Established methodology |

| Inert PTC Method | Tetrabutylammonium/phosphonium p-toluenesulfonate | 0.2-1.2 | High efficiency, significant precursor reduction researchgate.net |

While specific documented examples detailing the use of this compound in Michael-Carbene rearrangement reactions are not prevalent in the reviewed literature, the principles of phase transfer catalysis suggest a potential role. These reactions often involve the generation of a carbene under basic conditions and its subsequent reaction with a Michael acceptor. A PTC like this compound could facilitate the initial deprotonation step by transporting a base (e.g., hydroxide) from the aqueous phase to the organic phase, thereby generating the necessary carbene precursor in a controlled manner.

Alkylation and acylation are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. Phase transfer catalysis is widely used for C-, O-, N-, and S-alkylations. phasetransfer.com In these processes, this compound can transport anionic nucleophiles generated by the deprotonation of substrates like phenols, thiols, amines, or active methylene compounds. For instance, in the O-alkylation of phenol, a strong base like NaOH in the aqueous phase deprotonates the phenol to form sodium phenoxide. The tetrabutylphosphonium cation then shuttles the phenoxide anion into the organic phase, where it reacts with an alkyl halide to form an ether. The use of a PTC allows the reaction to proceed under milder conditions and with less soluble, inexpensive inorganic bases. acsgcipr.org

Nucleophilic Substitution Reactions

Role in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules, such as natural products and pharmaceuticals, often involves numerous steps where protecting groups and specific reagents are required. wikipedia.orgnih.gov The p-toluenesulfonate (tosylate) group is frequently used in these syntheses, both as a protecting group and, more commonly, as an excellent leaving group in nucleophilic substitution reactions. pressbooks.pub Alcohols are often converted to tosylates to activate them for substitution. libretexts.org

The utility of this compound in this context lies in its dual function. As a phase transfer catalyst, it facilitates key bond-forming reactions as described above. Furthermore, the presence of the p-toluenesulfonate anion makes it an "innocent" or non-interfering counter-ion in reactions where other anions are the intended nucleophiles. researchgate.net This is a distinct advantage over PTCs with halide anions (e.g., tetrabutylphosphonium bromide), where the bromide can compete with the desired nucleophile, leading to unwanted side products. acsgcipr.org This "inert" characteristic ensures high selectivity and yield, which are critical in lengthy, multi-step syntheses where maximizing material throughput is essential.

Pharmaceuticals

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where efficient and selective reactions are paramount. This compound, serving as a phase-transfer catalyst, plays a significant role in achieving these goals. One of the key applications is in alkylation reactions, which are fundamental for building the carbon skeleton of many drug molecules.

For instance, in the synthesis of pharmaceutical intermediates, the O-alkylation of phenols is a common and crucial step. Traditional methods for this transformation can be slow and may require harsh conditions. The use of this compound can significantly enhance the efficiency of such reactions. The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with an alkylating agent. This process is integral to the synthesis of various drug precursors.

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product | Application |

| Phenol | Alkyl Halide | This compound | Water/Organic Solvent | Alkyl Aryl Ether | Pharmaceutical Intermediate |

This table represents a generalized application of phase-transfer catalysis in pharmaceutical synthesis. Specific yield and reaction condition data for this compound in this exact transformation were not found in the provided search results.

Agrochemicals

The synthesis of modern agrochemicals, such as herbicides and insecticides, often relies on efficient catalytic methods to produce complex molecules on a large scale. Phase-transfer catalysis, utilizing agents like this compound, offers a practical and effective approach for these syntheses. chemimpex.com A notable application is in the production of synthetic pyrethroids, a major class of insecticides.

The synthesis of pyrethroid precursors often involves the formation of cyclopropane rings or the esterification of sterically hindered alcohols. These reactions can be challenging to carry out efficiently. This compound can act as a catalyst in these transformations by facilitating the necessary nucleophilic substitution or condensation reactions between immiscible reactants.

The following table provides a conceptual example of a key reaction step in the synthesis of a generic agrochemical, where a phase-transfer catalyst would be beneficial.

| Reaction Type | Substrate | Reagent | Catalyst | Product | Agrochemical Class |

| Ether Synthesis | Substituted Phenol | Dihaloalkane | This compound | Aryl Ether Intermediate | Herbicide Precursor |

This table illustrates a representative reaction in agrochemical synthesis where this compound could be applied as a phase-transfer catalyst. Detailed research findings with this specific catalyst were not available in the search results.

Fine Chemicals

The production of fine chemicals, which includes fragrances, flavorings, and specialty polymers, benefits from the application of phase-transfer catalysis to achieve high purity and yield. This compound is a suitable catalyst for various reactions in this sector, such as the synthesis of aryl ethers, which are important intermediates in the fragrance and flavor industry.

The synthesis of these compounds often involves the reaction of a phenoxide with an alkyl halide. The use of a phase-transfer catalyst like this compound allows for milder reaction conditions and can improve the selectivity of the reaction, which is crucial for maintaining the desired sensory properties of the final product.

A representative reaction for the synthesis of a fine chemical intermediate is shown in the table below.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product | Application |

| Guaiacol | Benzyl Chloride | O-Alkylation | This compound | Benzyl Guaiacyl Ether | Fragrance Intermediate |

This table provides a representative example of a reaction used in the fine chemicals industry where this compound would be an effective catalyst. Specific performance data for this catalyst in this reaction was not found in the provided search results.

Synergistic Catalysis with Other Catalytic Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation with an efficiency or selectivity that is greater than the sum of the individual catalysts, is a rapidly advancing field in chemistry. While the concept is well-established, specific examples detailing the synergistic effects of this compound with other catalytic systems are not extensively documented in the available literature.

A hypothetical synergistic system could involve a palladium-catalyzed cross-coupling reaction. The tetrabutylphosphonium salt could assist in the transfer of an anionic nucleophile from the aqueous phase to the organic phase, where it would then participate in the palladium catalytic cycle. However, without specific research findings, this remains a theoretical application.

Electrochemical Research and Applications

Application as an Electrolyte in Polymerization

Tetrabutylphosphonium (B1682233) p-toluenesulfonate serves as a key component in the electrochemical synthesis of conducting polymers, where it functions as both a solvent and a supporting electrolyte. chemimpex.com Its ionic nature facilitates the passage of current required for the polymerization process.

In the electrochemical synthesis of conducting polymers like polypyrrole, the choice of electrolyte is crucial as the anion of the electrolyte becomes incorporated into the polymer backbone as a dopant, significantly influencing the polymer's properties. The p-toluenesulfonate anion, in particular, has been widely used in the synthesis of polypyrrole. expresspolymlett.com

Research has shown that the use of aromatic acid derivatives and organic sulfonates, such as p-toluenesulfonic acid, as dopants can enhance the properties of polypyrrole. expresspolymlett.com For instance, polypyrrole doped with p-toluenesulfonic acid has demonstrated improved electrical conductivity, dispersity, and thermal stability compared to polypyrrole synthesized with other dopants. psu.edu The self-assembly of p-toluenesulfonate into micelles can lead to the formation of polypyrrole with specific morphologies, such as nanorods, which exhibit higher crystallinity and, consequently, enhanced thermal stability. psu.eduresearchgate.net

The use of p-toluenesulfonate as a dopant has been shown to improve not only the conductivity but also the carrier mobility, carrier concentration, crystallinity, and chemical stability of the resulting conducting polymers. researchgate.net In a study on the synthesis of polypyrrole doped with anionic spherical polyelectrolyte brushes, p-toluenesulfonic acid was mentioned as a commonly used dopant that contributes to the development of soluble polypyrrole. expresspolymlett.com Another study synthesized rod-type polypyrrole doped with p-toluenesulfonic acid, which exhibited better electrical conductivity and higher thermal stability than granular polypyrrole. psu.edu

While these studies focus on the p-toluenesulfonate anion, the use of tetrabutylphosphonium p-toluenesulfonate as the electrolyte provides both the necessary anion for doping and a stable cation that facilitates the electrochemical process. A related compound, tetraethylammonium (B1195904) p-toluenesulfonate, has been utilized as a supporting electrolyte in the electrochemical polymerization of aniline, a precursor to another important conducting polymer. sigmaaldrich.com

Table 1: Comparison of Polypyrrole Properties with Different Dopants This table is generated based on findings from related research on p-toluenesulfonate doped polypyrrole, as direct comparative data for this compound was not available.

| Dopant Anion | Resulting Polypyrrole Morphology | Electrical Conductivity | Thermal Stability |

|---|---|---|---|

| p-toluenesulfonate | Rod-like, granular | Higher | Enhanced |

| Dodecylbenzene sulfonate | Not specified | High | Not specified |

| Perchlorate | Not specified | Lower | Lower |

Role in Electrochemical Cells and Batteries

Phosphonium-based ionic liquids are recognized for their potential in enhancing the performance of electrochemical cells and batteries by improving conductivity and stability. chemimpex.com They are considered for developing non-volatile and non-flammable solid electrolytes. mdpi.com Research into related compounds provides insight into the potential role of this compound. For instance, methyl p-toluenesulfonate has been investigated as a film-forming additive for high-voltage LiMn2O4 cathodes in lithium-ion batteries. abechem.com This additive helps create a protective, low-impedance film on the cathode, which improves the stability of the electrolyte and the electrode during cycling. abechem.com A LiMn2O4/Li half-cell containing 1.5% methyl p-toluenesulfonate demonstrated a capacity retention of 90.53% after 100 cycles, a significant improvement over the 81.84% retention with the pristine electrolyte. abechem.com

Another related compound, p-toluenesulfonyl isocyanate, has been evaluated as an electrolyte additive in Li/graphite (B72142) cells. researchgate.net It contributes to the formation of a stable solid electrolyte interface (SEI) film on the graphite surface, which suppresses the reductive decomposition of the electrolyte. researchgate.net Furthermore, lithium p-toluenesulfinate-coated poly(imide) separators are being explored to enhance the safety and electrochemical performance of lithium-ion batteries. researchgate.net

These findings suggest that the p-toluenesulfonate component of this compound could play a beneficial role in forming stable interfaces within electrochemical cells, thereby improving their performance and longevity.

Ionic Conductivity Investigations

A study on six different PILs with the p-toluene sulfonate anion showed that their ionic conductivity was generally in the range of 10⁻³ S cm⁻¹ at temperatures between 80 and 150 °C. mdpi.com The conductivity of these materials was found to increase with temperature. mdpi.com For example, the ionic conductivity of N-methyl Pyrrolidinium p-toluenesulfonate and 1-Methylimidazolium p-toluenesulfonate was noted for its favorable values, making them promising for electrochemical applications. mdpi.com

Table 2: Ionic Conductivity of various p-Toluenesulfonate Based Protic Ionic Liquids at 150°C This table presents data for other p-toluenesulfonate based ionic liquids to provide context for the expected performance of this compound.

| Cation | Ionic Conductivity at 150°C (S cm⁻¹) |

|---|---|

| Tetraethylenepentammonium | ~1.5 x 10⁻³ |

| Triethylammonium | ~2.0 x 10⁻³ |

| Pyridinium | ~2.5 x 10⁻³ |

| N-methyl Piperidinium | ~1.8 x 10⁻³ |

| 1-Methylimidazolium | ~3.0 x 10⁻³ |

| N-methyl Pyrrolidinium | ~3.5 x 10⁻³ |

Data extrapolated from graphical representations in Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds - MDPI. mdpi.com

The study also highlighted that the activation energy for ion transport in these PILs was low (0.028–0.079 eV), indicating facile ion transport, which is a desirable characteristic for electrolytes. mdpi.com Given that tetrabutylphosphonium is a quaternary phosphonium (B103445) cation, its conductivity behavior would differ from these protic examples but is still expected to be significant.

Advanced Electrolyte Formulations

The development of advanced electrolyte formulations is crucial for next-generation energy storage devices. While specific formulations containing this compound are not detailed in the available literature, the properties of its constituent ions suggest its potential as a component in such systems.

The use of p-toluenesulfonate derivatives as additives has shown promise. For example, methyl p-toluenesulfonate helps form a protective sulfur-containing layer on the cathode surface, which prevents electrolyte degradation and reduces interfacial impedance. abechem.com Similarly, p-toluenesulfonyl isocyanate as an additive can lead to a stable SEI film on the anode. researchgate.net

Phosphonium-based ionic liquids, in general, are being explored for their high thermal and electrochemical stability, which are critical for safer and more durable batteries. mdpi.com Polymer electrolytes incorporating phosphonium ionic liquids have demonstrated good thermal stability (up to >300 °C) and reasonable ionic conductivity at elevated temperatures. mdpi.com The combination of the stable tetrabutylphosphonium cation and the interface-modifying p-toluenesulfonate anion could lead to advanced electrolyte formulations with enhanced safety and performance characteristics.

Green Chemistry and Sustainable Chemical Processes

Integration as a Green Solvent Alternative

Tetrabutylphosphonium (B1682233) p-toluenesulfonate is part of a class of compounds known as ionic liquids (ILs) and deep eutectic solvents (DESs), which are recognized as green solvent alternatives to conventional organic solvents. nih.govresearchgate.net The principles of green chemistry encourage the use of safer solvents to minimize the environmental impact of chemical processes. sigmaaldrich.com Traditional volatile organic compounds (VOCs) can be hazardous to human health and the environment. usc.edu Green solvents, including ILs and DESs, offer advantages such as low vapor pressure, which reduces air pollution.

Ionic liquids and deep eutectic solvents are being explored as replacements for conventional solvents in various applications, including extraction and separation processes. nih.govresearchgate.net The use of these greener alternatives aligns with the goal of reducing chemical-related impacts on human health and eliminating environmental contamination through sustainable prevention programs. The development of bio-based solvents from renewable resources is another key aspect of green chemistry, offering a more sustainable alternative to petroleum-based solvents. sigmaaldrich.com

Applications in Extraction and Separation Processes

Tetrabutylphosphonium p-toluenesulfonate, particularly as a component of deep eutectic solvents (DESs), has shown significant potential in extraction and separation processes. nih.govresearchgate.net DESs are considered a new generation of solvents that are often more environmentally friendly and cost-effective than traditional ionic liquids. daneshyari.com

Denitrogenation of Fuel Oil (Deep Eutectic Solvents based on Tetrabutylphosphonium Bromide and p-Toluenesulfonic Acid)

A deep eutectic solvent (DES) formed by combining tetrabutylphosphonium bromide and p-toluenesulfonic acid has been investigated for its effectiveness in removing nitrogen compounds from fuel oil. nih.govresearchgate.netnih.gov This phosphonium-based DES has demonstrated high efficiency in the extractive denitrogenation of model diesel and gasoline. nih.govresearchgate.netnih.gov

In one study, this DES, with a 1:1 molar ratio of tetrabutylphosphonium bromide to p-toluenesulfonic acid, achieved over 99% extraction of quinoline (B57606) from both heptane and pentadecane, which are model fuel oils. nih.govnih.gov The selectivity for quinoline was exceptionally high, reaching up to 11,000 in the heptane system and 24,000 in the pentadecane system at room temperature. nih.govnih.gov This high selectivity indicates that the DES can effectively remove nitrogen compounds while leaving the fuel components largely unaffected. nih.gov Research has also shown that phosphonium-based DESs can be more efficient in extracting nitrogen compounds compared to those based on ammonium. nih.govresearchgate.net

Table 1: Performance of TBPBr:PTSA (1:1) DES in Denitrogenation

| Model Fuel | Nitrogen Compound | Extraction Efficiency (%) | Maximum Selectivity |

| Heptane | Quinoline | >99 | ~11,000 |

| Pentadecane | Quinoline | >99 | ~24,000 |

Thermo-Responsive Draw Solutions in Membrane Technologies

This compound and related compounds are being explored as thermo-responsive draw solutions in membrane-based technologies like forward osmosis, particularly for desalination. dntb.gov.uaresearchgate.net

Forward Osmosis (FO) for Desalination

Forward osmosis (FO) is a membrane process that utilizes an osmotic pressure gradient to draw water across a semi-permeable membrane. nih.govmdpi.com The effectiveness of the FO process is highly dependent on the draw solution used to create this osmotic pressure. mdpi.com Tetrabutylphosphonium-based ionic liquids have been investigated as potential draw solutes for this application. mdpi.commdpi.com

Thermo-Recyclable Osmotic Agents

An ideal draw solute should not only generate high osmotic pressure but also be easily recoverable from the diluted solution after the water permeation process. mdpi.com Thermo-responsive ionic liquids, which exhibit a Lower Critical Solution Temperature (LCST), are advantageous because they can be separated from water through a temperature change, making them thermo-recyclable. dntb.gov.uaresearchgate.netmdpi.com This property is crucial for developing energy-efficient desalination processes. dntb.gov.ua

Lower Critical Solution Temperature (LCST) Behavior for Regeneration

The Lower Critical Solution Temperature (LCST) is the temperature below which the components of a mixture are miscible in all proportions. wikipedia.org Above the LCST, the solution undergoes a phase separation. wikipedia.orgscispace.com This behavior is driven by an unfavorable entropy of mixing at higher temperatures. wikipedia.org

For draw solutions in FO, the LCST behavior allows for the regeneration of the solute. mdpi.commdpi.com After drawing water from the feed solution, the diluted draw solution can be heated above its LCST, causing the solute to separate from the water. scispace.com This allows for the recovery and reuse of the draw solute, a key factor in the economic viability of the FO process. mdpi.com

Aqueous solutions of certain tetrabutylphosphonium benzenesulfonate (B1194179) derivatives have been shown to exhibit LCST behavior. For instance, a 20 wt% aqueous solution of tetrabutylphosphonium p-methylbenzenesulfonate has an LCST of approximately 36 °C. mdpi.com The specific LCST can be tuned by modifying the structure of the anion. mdpi.commdpi.com

Table 2: LCST of Select Tetrabutylphosphonium-Based Ionic Liquids (20 wt% aqueous solution)

| Compound | LCST (°C) |

| Tetrabutylphosphonium p-methylbenzenesulfonate | ~36 |

| Tetrabutylphosphonium p-ethylbenzenesulfonate | ~25 |

| Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate | ~25 |

| Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate | ~21 |

Mechanistic Insights and Computational Chemistry

Elucidation of Reaction Mechanisms Mediated by the Compound

Tetrabutylphosphonium (B1682233) p-toluenesulfonate is recognized for its role as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases. operachem.com This property is crucial in many organic syntheses, enhancing reaction rates and yields. numberanalytics.com While the compound's utility as a PTC is established, detailed mechanistic studies specifically elucidating the catalytic pathways of tetrabutylphosphonium p-toluenesulfonate are not extensively documented in publicly available research. However, the general mechanism of phase-transfer catalysis can be described to provide insight into its likely function.

The fundamental mechanism of phase-transfer catalysis involves a catalyst, such as a quaternary phosphonium (B103445) salt, transferring a reactant from one phase to another where the reaction occurs. numberanalytics.comphasetransfer.com In a typical liquid-liquid system, an aqueous phase might contain an inorganic nucleophile, while an organic phase contains the organic substrate. The tetrabutylphosphonium cation, with its four butyl chains, is lipophilic and can transport the p-toluenesulfonate anion (or another reactant anion from the aqueous phase) into the organic phase. operachem.comphasetransfer.com This forms an ion pair that is soluble in the organic medium, allowing the anion to react with the substrate. phasetransfer.com

The catalytic cycle can be generally understood through the "Extraction Mechanism" proposed for PTC. phasetransfer.com This involves the phosphonium cation (Q+) forming an ion pair with the reacting anion (X-) in the aqueous phase. This ion pair (Q+X-) is then extracted into the organic phase, where it reacts with the organic substrate (RY) to form the product (RX) and a new phosphonium salt with the leaving group (Q+Y-). The catalyst then returns to the aqueous phase to repeat the cycle. The rate-determining step in such reactions can either be the transfer of the ion pair into the organic phase (a "T-Reaction") or the intrinsic reaction in the organic phase (an "I-Reaction"). phasetransfer.com

While this provides a general framework, specific investigations into the catalytic pathways for reactions mediated by this compound, including kinetic studies and the identification of reaction intermediates, are areas that would benefit from further dedicated research.

The nature of the counter-ion in an ionic liquid can significantly influence the outcome of a chemical reaction, affecting kinetics, thermodynamics, and stereoselectivity. mdpi.comacs.org The interaction between the cation and anion can modulate the reactivity of a catalytically active species. nih.gov For this compound, both the tetrabutylphosphonium cation and the p-toluenesulfonate anion can play a role in the reaction environment.

Theoretical and Computational Modeling Studies

Computational chemistry offers powerful tools to understand the behavior of ionic liquids at a molecular level. Techniques such as quantum chemical analyses and molecular dynamics simulations can provide insights into ion interactions, structure, and dynamics, which are often difficult to probe experimentally.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and interactions between the cation and anion in an ionic liquid. nih.gov For this compound, these methods could be used to calculate the geometry of the ion pair, the interaction energy, and the charge distribution.

While a comprehensive quantum chemical analysis specifically for the this compound ion pair is not prominent in the literature, studies on the individual components exist. For instance, quantum chemical studies of the p-toluenesulfonate anion have been conducted to understand its vibrational spectra and electronic properties. dntb.gov.ua Similarly, computational studies on phosphonium-based ionic liquids have explored the nature of the cation and its interactions with various anions. researchgate.net These studies often reveal that the charge on the phosphorus atom and the surrounding alkyl chains influences the strength and nature of the interaction with the anion. A dedicated quantum chemical study of this compound would be valuable to elucidate the specific nature of the cation-anion interaction and how it influences the compound's properties.

Molecular dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of condensed-phase systems, including ionic liquids. mdpi.comaip.orgias.ac.in MD simulations can provide information on properties such as density, viscosity, and diffusion coefficients, as well as detailed insights into the local structure and ordering within the liquid. ucl.ac.uk

While there is a growing body of research on the MD simulation of phosphonium-based ionic liquids, specific studies on this compound are not widely reported. ucl.ac.uk However, simulations of other tetrabutylphosphonium salts, such as the chloride, have been performed. acs.org These studies reveal details about the clustering of the cations and the formation of nano-segregated domains. mdpi.comacs.org Simulations of ionic liquids containing sulfonate anions have also been carried out, providing insights into the coordination of the anion around the cation. mdpi.comacs.org

An MD simulation of this compound would likely require a well-parameterized force field, such as OPLS-AA or AMBER, to accurately describe the interatomic interactions. nih.govmdpi.com Such a study could reveal important information about the liquid's nanoscale structure, the dynamics of the ions, and how these factors relate to its properties as a solvent and catalyst.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of liquid mixtures. nih.govresearchgate.net It has proven to be a valuable tool for screening potential solvents for various applications, including the design of deep eutectic solvents (DESs). nih.govresearchgate.netmdpi.com

A notable study investigated the performance of a DES formed from a combination of tetrabutylphosphonium bromide (TBPBr) and p-toluenesulfonic acid (PTSA) for the denitrogenation of fuel oil. nih.govnih.gov In this work, COSMO-RS was used to screen a large number of potential DESs to identify promising candidates. The screening was based on the predicted activity coefficients at infinite dilution, which were then used to estimate the selectivity and capacity of the solvents for removing nitrogen-containing compounds. nih.gov

The study screened 59 different DESs, including several based on the tetrabutylphosphonium cation and p-toluenesulfonic acid. The TBPBr/PTSA system was identified as a highly promising candidate and its performance was subsequently validated experimentally. nih.govnih.gov The experimental results showed that this DES could extract over 99% of quinoline (B57606) from model fuel oils, with very high selectivity. nih.gov This demonstrates the power of computational screening methods like COSMO-RS to accelerate the discovery and design of new solvent systems with tailored properties. While this study used tetrabutylphosphonium bromide, the methodology is directly applicable to screening solvents based on this compound.

| No. | Salt/Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Abbreviation | Molar Ratio |

|---|---|---|---|---|

| 1 | Tetrabutylphosphonium bromide | p-Toluenesulfonic acid | TBPBr/PTSA | 1:1 |

| 2 | Tetrabutylphosphonium bromide | Malonic acid | TBPBr/MAL | 1:1 |

| 3 | Tetrabutylphosphonium bromide | Ethylene glycol | TBPBr/EG | 1:1 |

| 4 | Tetrabutylphosphonium bromide | Glycerol | TBPBr/Gly | 1:1 |

| 7 | Tetrabutylphosphonium chloride | p-Toluenesulfonic acid | TBPCl/PTSA | 1:1 |

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Catalytic Efficiency

Tetrabutylphosphonium (B1682233) p-toluenesulfonate is recognized for its role as a phase transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases. chemimpex.com The catalytic efficiency of phosphonium (B103445) salts in such systems is highly dependent on their molecular structure, particularly the nature of the cation and anion.

The tetrabutylphosphonium cation, with its four butyl chains, provides significant lipophilicity. This characteristic is crucial for a phase transfer catalyst, as it allows the cation to be soluble in the organic phase where the chemical reaction occurs. operachem.com The length of the alkyl chains on the phosphonium cation plays a critical role in its catalytic activity. For a quaternary salt to be an effective PTC, it must partition well between the organic and aqueous phases. Salts with overly short alkyl chains are not sufficiently soluble in the organic phase, limiting the transfer rate. Conversely, excessively long chains can lead to the catalyst being almost exclusively soluble in the organic phase, which also hampers its ability to transfer anions from the aqueous phase. operachem.com The tetrabutyl structure strikes a balance, providing the necessary lipophilicity to carry the reacting anion into the organic phase.

The anion also plays a crucial role in the catalytic cycle. The p-toluenesulfonate anion is a relatively large, non-coordinating anion. In phase transfer catalysis, the catalyst's activity can be inversely related to the tendency of the anion to associate with the quaternary cation. ias.ac.in A weaker association between the cation and its counter-anion in the organic phase leads to a more "naked" and, therefore, more reactive anion that is to be transferred, a concept known as anion activation. ias.ac.in This enhances the rate of the desired chemical reaction. ias.ac.inprinceton.edu

Furthermore, phosphonium-based ionic liquids are noted for their thermal and chemical stability, which are advantageous properties for catalytic applications, allowing them to be used under a range of reaction conditions. researchgate.net The steric hindrance provided by the bulky tetrabutyl groups can also influence catalytic activity and selectivity in certain reactions. nih.gov

Influence of Anion and Cationic Structures on Draw Solute Performance

In the field of forward osmosis (FO), tetrabutylphosphonium p-toluenesulfonate has been investigated as a draw solute, a substance that generates an osmotic pressure gradient to draw water across a semipermeable membrane. nih.gov The performance of a draw solute is primarily evaluated by its ability to generate high water flux and exhibit low reverse solute flux. Research has demonstrated that subtle changes in the structure of both the cation and the anion can significantly impact these performance metrics.

Studies have systematically evaluated a series of tetrabutylphosphonium-based ionic liquids with different anions to understand the structure-performance relationship. For instance, a comparison of tetrabutylphosphonium ([P4444]+) paired with benzenesulfonate (B1194179) ([BS]-), p-methylbenzenesulfonate ([MBS]-), and p-ethylbenzenesulfonate ([EBS]-) revealed that the hydrophilicity of the anion affects the osmolality and the Lower Critical Solution Temperature (LCST) of the draw solution. nih.govbohrium.com Ionic liquids with higher hydrophilicity tend to have higher osmolality and a higher LCST. nih.gov

The LCST is a particularly important property for the regeneration of the draw solute. An LCST close to ambient temperature is desirable as it reduces the energy required for recovery. researchgate.net For example, at a 20 wt% concentration in aqueous solution, tetrabutylphosphonium p-methylbenzenesulfonate ([P4444][MBS]) has an LCST of approximately 36°C, while tetrabutylphosphonium p-ethylbenzenesulfonate ([P4444][EBS]) has an LCST of about 25°C. bohrium.comsigmaaldrich.com The [P4444][MBS] solution, having a higher osmolality, generated a higher water flux (7.36 LMH) compared to the [P4444][EBS] solution, although it also had a notable reverse solute flux (5.89 gMH). bohrium.comsigmaaldrich.com

The central atom of the cation also influences performance. A comparative study of tetrabutylphosphonium benzenesulfonate ([P4444][BS]) and tetrabutylammonium (B224687) benzenesulfonate ([N4444][BS]) as draw solutes showed differences in their LCST behavior. researchgate.net Similarly, when paired with the 2-naphthalenesulfonate anion, the ammonium-based salt ([N4444][NS]) exhibited a higher LCST (around 37°C) than the phosphonium-based salt ([P4444][NS]), which had an LCST of approximately 19°C at a 20 wt% concentration. researchgate.net This suggests that ammonium-based ionic compounds may have higher recovery temperatures than their phosphonium counterparts. researchgate.net

| Draw Solute | Concentration (wt%) | LCST (°C) | Water Flux (LMH) | Reverse Solute Flux (gMH) |

|---|---|---|---|---|

| [P4444][MBS] | 20 | ~36 | 7.36 | 5.89 |

| [P4444][EBS] | 20 | ~25 | - | - |

| [N4444][NS] | 20 | ~37 | 3.07 | 0.58 |

| [P4444][NS] | 20 | ~19 | - | - |

General Structure-Performance Relationships in Diverse Applications

Beyond its roles in catalysis and forward osmosis, the structure of this compound dictates its performance in a variety of other applications. Its nature as an ionic liquid means it has low volatility and good thermal stability, making it a more sustainable alternative to traditional volatile organic solvents in organic synthesis. chemimpex.com

In the realm of materials science, phosphonium-based ionic liquids are utilized as stabilizers for metallic nanoparticles, such as palladium nanoparticles used in cross-coupling reactions. nih.gov The structure of the phosphonium salt, including the steric bulk of the cation, can influence the size and stability of the nanoparticles, which in turn affects their catalytic activity. nih.gov The tetrabutyl groups provide steric stabilization, while the ionic nature of the salt offers electrostatic stabilization, a combination that can be fine-tuned to optimize nanoparticle performance. mdpi.com

In electrochemistry, this compound is employed in the formulation of ionic liquids for applications such as batteries and electrochemical cells. chemimpex.com The performance in these applications is governed by properties like ionic conductivity and electrochemical stability. The structure of the cation and anion influences the viscosity and ion mobility within the liquid, which are key factors determining conductivity. The bulky and symmetric nature of the tetrabutylphosphonium cation can lead to lower viscosity compared to less symmetric cations, thereby enhancing ionic conductivity.

The versatility of this compound is a direct consequence of the distinct properties imparted by its constituent ions. The lipophilic, sterically significant tetrabutylphosphonium cation, combined with the stable, non-coordinating p-toluenesulfonate anion, creates a compound with a tunable set of physicochemical properties that can be exploited across a range of scientific and industrial fields.

Future Perspectives and Emerging Research Directions

Development of Novel Applications

While Tetrabutylphosphonium (B1682233) p-toluenesulfonate is known as an effective phase-transfer catalyst, recent research has illuminated its potential in several innovative areas, particularly in separation technologies and electrochemistry. chemimpex.com

One of the most promising new applications is in water desalination. A study highlighted the successful synthesis and use of Tetrabutylphosphonium p-toluenesulfonate as a thermo-recyclable draw solution for forward osmosis (FO). nih.gov The compound exhibits lower critical solution temperature (LCST) behavior, meaning it phase-separates from water when heated above its cloud point of approximately 57°C. This property allows it to generate sufficient osmotic pressure to treat saline feeds like seawater effectively. nih.gov Crucially, after the FO process, nearly 98% of the ionic liquid can be recovered by simple heating, demonstrating its potential as a reusable and efficient agent for desalination. nih.gov

In the realm of green chemistry, this phosphonium (B103445) salt is being explored for creating advanced separation media. It can be combined with other salts, such as tetrabutylphosphonium bromide, to form deep eutectic solvents (DESs). nih.gov These DESs have shown remarkable efficiency in the liquid-liquid extraction of nitrogen compounds from fuel oils, achieving over 99% removal of contaminants like quinoline (B57606) with exceptionally high selectivity. nih.govresearchgate.net This application is critical for producing cleaner fuels. The compound's utility also extends to environmental remediation, where it is used in wastewater treatment to remove contaminants through ion-exchange, and in biochemical processes for the extraction and purification of biomolecules. chemimpex.com

Furthermore, the electrochemical properties of this compound make it a candidate for next-generation energy storage devices. It is employed in the development of ionic liquids that enhance the conductivity and stability of electrochemical cells and batteries. chemimpex.com Research into related phosphonium-based and tosylate-based ionic liquids shows their potential as electrolytes in lithium-ion batteries, which could lead to improved performance and safety. helsinki.fimdpi.com

Enhancement of Existing Methodologies

The primary established application of this compound is in phase-transfer catalysis (PTC), a powerful technique in organic synthesis that facilitates reactions between reactants in immiscible phases. chemimpex.com Future research is focused on optimizing PTC processes by leveraging the unique properties of this catalyst to achieve higher efficiency, selectivity, and sustainability.

Enhancements in PTC methodologies involve refining reaction parameters such as temperature, catalyst loading, and agitation speed to maximize product conversion and minimize reaction times. researchpublish.comresearchgate.net The structure of the phosphonium catalyst plays a critical role in its effectiveness. core.ac.uk The bulky, symmetric tetrabutyl groups on the phosphonium cation, combined with the properties of the p-toluenesulfonate (tosylate) anion, contribute to its ability to shuttle reactants between phases efficiently.

The tosylate component is derived from p-Toluenesulfonic acid (PTSA), a strong, non-toxic, and commercially available organic acid known for its catalytic prowess in a wide array of organic transformations. rsc.orgpreprints.org PTSA-catalyzed reactions are characterized by operational simplicity, high selectivity, excellent yields, and mild reaction conditions. rsc.orgnbinno.comresearchgate.net The incorporation of the tosylate anion into the ionic liquid structure brings these advantages to the methodologies in which it is used. Research continues to explore how the synergistic effects between the cation and anion can be exploited to develop more robust and selective synthetic routes for pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comphasetransfer.com

| Parameter | Objective of Enhancement | Typical Research Focus |

|---|---|---|

| Catalyst Concentration | Minimize catalyst loading while maintaining high reaction rates. | Studying reaction kinetics to find optimal molar quantities. researchpublish.com |

| Temperature | Lower reaction temperatures to reduce energy consumption and side reactions. | Developing catalysts effective under milder conditions. researchpublish.com |

| Agitation Speed | Increase interfacial area to enhance mass transfer rate. | Investigating the effect of mixing intensity on conversion rates. researchgate.netoperachem.com |

| Solvent System | Reduce or eliminate volatile organic solvents. | Utilizing the ionic liquid as both catalyst and solvent; performing reactions in aqueous-organic biphasic systems. phasetransfer.com |

Integration with Advanced Materials Science

A significant emerging research direction is the incorporation of this compound into advanced materials to create composites and polymers with novel functionalities. The unique properties of ionic liquids—such as high thermal stability, low vapor pressure, and tunable conductivity—make them ideal for this purpose.

Research has shown that phosphonium-based ionic liquids are effective for the non-covalent functionalization of conductive fillers like graphene and carbon nanotubes within a polymer matrix. mdpi.com This integration helps to achieve better dispersion of the fillers, leading to the development of a conductive network and significantly enhancing the electrical conductivity of the resulting polymer composite. mdpi.com

Furthermore, the components of this compound can be used to create poly(ionic liquid)s (PILs). A closely related polymer, poly(tetrabutylphosphonium 4-styrenesulfonate), has been synthesized and used as a highly effective stabilizer for carbon nanostructures like graphene. rsc.org This PIL creates an environment-sensitive graphene dispersion, demonstrating a direct pathway to integrating the structural motifs of this ionic liquid into functional polymers. rsc.org The development of PIL composites is a rapidly growing field, offering novel materials for applications in catalysis, energy storage, and separation membranes. rsc.org

The ability of this compound to form deep eutectic solvents also represents an integration with materials science. These unique solvents are being investigated for their ability to dissolve materials that are insoluble in conventional solvents, such as certain metal oxides, opening up new avenues for hydrometallurgy and materials recycling. acs.org

| Area of Integration | Function of Ionic Liquid | Potential Application |

|---|---|---|

| Polymer Composites | Acts as a dispersing agent and enhances conductivity. mdpi.com | Antistatic materials, sensors, conductive coatings. nih.gov |

| Poly(ionic liquid)s (PILs) | Forms the monomeric repeating unit of the polymer. rsc.org | Graphene stabilizers, solid-state electrolytes, gas separation membranes. rsc.org |

| Deep Eutectic Solvents (DESs) | Forms a new liquid material with unique solvent properties. acs.org | Metal extraction, biomass processing, organic synthesis. nih.gov |

Addressing Challenges in Industrial Scale-Up and Sustainability

For this compound to transition from a laboratory chemical to a widely used industrial compound, several challenges related to its large-scale production and long-term sustainability must be addressed.

The industrial preparation of phosphonium ionic liquids is an active area of research, with a focus on developing cost-effective and efficient synthesis routes. rsc.orgresearchgate.net Unlike the more common imidazolium-based ILs, the synthesis of phosphonium ILs presents its own set of challenges that need to be optimized for commercial production. researchgate.net

From a sustainability perspective, the compound offers advantages aligned with the principles of green chemistry. Its low volatility reduces air pollution compared to traditional organic solvents, and its high thermal stability allows for energy-efficient processes and potential for recycling. chemimpex.com Its use in PTC can lead to cleaner reactions with fewer byproducts and reduced need for hazardous solvents. phasetransfer.com

However, a significant challenge for the widespread adoption of phosphonium ionic liquids is their biodegradability. Studies on a range of phosphonium ILs have indicated that they exhibit relatively low levels of biodegradation. monash.eduresearchgate.net This persistence in the environment is a critical hurdle that needs to be overcome. Future research will likely focus on designing new generations of phosphonium salts with modified alkyl chains or incorporating functional groups that are more susceptible to microbial degradation without compromising their desired chemical properties. Addressing the end-of-life fate of these compounds is essential for ensuring their long-term viability as sustainable industrial chemicals.

常见问题

Basic Research Questions

Q. How is tetrabutylphosphonium p-toluenesulfonate synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves an anion exchange reaction between tetrabutylphosphonium chloride and sodium p-toluenesulfonate in aqueous or organic solvents. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups, and elemental analysis to validate purity. Thermogravimetric analysis (TGA) is used to assess thermal stability, critical for applications requiring high-temperature resistance .

Q. What are the key physicochemical properties of this compound relevant to its use in ionic liquid applications?

- Methodological Answer : Critical properties include high thermal stability (decomposition temperatures >250°C), solubility in polar solvents (e.g., water, methanol), and low volatility. These are determined via differential scanning calorimetry (DSC) for phase transitions, conductivity measurements for ionic behavior, and Karl Fischer titration for hygroscopicity assessment. Safety data sheets (SDS) provide handling guidelines for its hygroscopic and oxidative sensitivity .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Incompatibility with strong oxidizers necessitates segregated storage. First-aid measures include immediate rinsing with water for skin exposure and medical consultation for inhalation. Toxicity data gaps (e.g., acute toxicity) require conservative risk mitigation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficiency as an osmotic agent in forward osmosis (FO) desalination?

- Methodological Answer : Experimental design should measure water flux and reverse solute diffusion using a semi-permeable membrane. Key variables include draw solution concentration, membrane type, and temperature. Direct contact membrane distillation (DCMD) coupled with FO can assess thermo-recyclability. Reference Zeweldi et al. (2021) for baseline parameters like 1.5 M draw solution concentration and 40–60°C operating ranges .

Q. How can contradictory data on the solubility of this compound in mixed solvents be resolved?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature). Use high-throughput screening to test binary/ternary solvent mixtures. Statistical tools like ANOVA identify significant interactions. For example, solubility in water-methanol mixtures peaks at 70% methanol due to balanced polarity, resolving discrepancies from underspecified solvent ratios in prior studies .

Q. What analytical techniques are recommended for identifying decomposition products of this compound under high-temperature conditions?

- Methodological Answer : Use thermogravimetric analysis coupled with FT-IR (TGA-FTIR) or gas chromatography-mass spectrometry (GC-MS) to detect volatile decomposition products (e.g., phosphorus oxides, toluene derivatives). Non-volatile residues are analyzed via X-ray diffraction (XRD) or ICP-OES for inorganic components. Safety data highlight hazardous emissions like HCl gas under combustion .

Q. How can theoretical frameworks explain this compound’s behavior in membrane-based separation processes?

- Methodological Answer : Link experiments to the solution-diffusion model to predict solute transport. Molecular dynamics simulations can elucidate interactions between the ionic liquid and membrane polymers. For FO applications, theories on osmotic pressure and ion hydration energy justify its low reverse solute flux compared to NaCl .

Q. What methodological challenges arise when scaling up this compound for pilot-scale water treatment?

- Methodological Answer : Challenges include maintaining consistent ionic liquid purity during bulk synthesis, membrane fouling mitigation, and energy-efficient recovery. Pilot studies should integrate real-time monitoring (e.g., conductivity sensors) and lifecycle assessment (LCA) to evaluate environmental impact. Safety protocols must address large-volume storage risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。